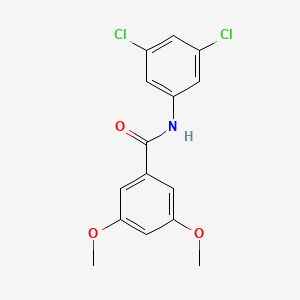![molecular formula C15H13NO4 B5802130 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid, also known as MFA-PA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is not fully understood. However, it has been proposed that 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid exerts its biological effects by binding to proteins and modulating their activity. 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been shown to bind to the active site of enzymes such as acetylcholinesterase (AChE) and inhibit their activity. It has also been found to bind to DNA and RNA and modulate their structure and function.
Biochemical and Physiological Effects:
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is its high affinity for proteins such as BSA and HSA, making it a useful tool for studying protein-ligand interactions. Additionally, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is relatively easy to synthesize and has a high yield. However, one limitation of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid. One area of interest is the development of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the synthesis of new materials using 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid and its potential applications in various fields.
Synthesis Methods
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid can be synthesized by reacting 2-methyl-3-furoic acid with 3-aminophenylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid as a white powder with a yield of approximately 70%.
Scientific Research Applications
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been extensively studied for its potential applications in various fields. In medicine, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been used as a tool to study protein-ligand interactions and to design new drugs. It has been shown to bind to proteins such as bovine serum albumin (BSA) and human serum albumin (HSA) with high affinity, making it a promising candidate for drug delivery.
In material science, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been used as a building block for the synthesis of new materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
properties
IUPAC Name |
(E)-3-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-13(7-8-20-10)15(19)16-12-4-2-3-11(9-12)5-6-14(17)18/h2-9H,1H3,(H,16,19)(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNJESAKACHFLN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2-Methyl-3-furoyl)amino]phenyl}acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)


